rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a research compound with a unique molecular structure. It is known for its versatility and high purity, making it suitable for various scientific applications.
Preparation Methods
The synthesis of rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves several steps:
Protection of the amine group: The amine group of 2-azabicyclo[2.1.1]hexane is protected using tert-butyl chloroformate in the presence of triethylamine and dimethylformamide to yield the corresponding tert-butyl carbamate.
Addition of a carboxylic acid: Methyl 5-formyl-2-methoxybenzoate is added to the tert-butyl carbamate in the presence of sodium hydride and methanol to yield the corresponding tert-butyl ester.
Reduction: The tert-butyl ester is reduced with sodium borohydride in the presence of methanol to yield the corresponding alcohol.
Protection of the alcohol group: The alcohol group is protected using tert-butyl dimethylsilyl chloride in the presence of imidazole to yield the corresponding silyl ether.
Addition of ethyl chloroformate: Ethyl chloroformate is added to the silyl ether in the presence of triethylamine and dimethylformamide to yield the corresponding carbamate.
Deprotection: The amine group is deprotected using hydrochloric acid in the presence of sodium bicarbonate and ethyl acetate to yield the final compound.
Chemical Reactions Analysis
rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
rac-tert-butyl(1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is unique due to its specific molecular structure and properties. Similar compounds include:
rac-tert-butyl(1R,4S,5S)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: This compound has a hydroxymethyl group instead of an amino group.
rel-tert-butyl(1R,4S,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate: This compound has an acetyl group instead of a methyl group
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1R,4R,5S)-5-amino-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-11(4)5-7(13)8(11)12/h7-8H,5-6,12H2,1-4H3/t7-,8-,11-/m1/s1 |
InChI Key |
DAKVGKMWOFDRRO-SOCHQFKDSA-N |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]1N)N(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC12CC(C1N)N(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.